DipsacosideB
Description
Significance of DipsacosideB within the Context of Natural Bioactive Compounds
Dipsacoside B holds significance in natural product research as a bioactive compound with demonstrated pharmacological effects. Studies have indicated its potential in various areas, including anti-atherosclerotic, hepatoprotective, and neuroprotective activities. It is recognized as a major bioactive saponin (B1150181) in certain plant extracts and is sometimes used as a marker compound for quality control medchemexpress.com. The interest in Dipsacoside B stems from the broader effort to identify and characterize natural compounds with beneficial medicinal properties, particularly those derived from traditional medicinal plants.
Botanical Sources and Ethnopharmacological Relevance of this compound-Containing Plants
Dipsacoside B has been isolated from several plant species, primarily within the Caprifoliaceae and Dipsacaceae families. Notable sources include species of the Lonicera and Dipsacus genera. Lonicera species, particularly Lonicera macranthoides and Lonicera confusa (components of the traditional Chinese medicine Lonicerae Flos), are well-documented sources of Dipsacoside B nih.govmdpi.comnih.gov. Dipsacus asper is also identified as a source imrpress.comresearchgate.netmedchemexpress.com.
Plants containing Dipsacoside B have a history of use in traditional medicine. Lonicerae Flos, known as Shanyinhua in Chinese medicine, is traditionally used for clearing heat and detoxification and possesses anti-inflammatory and antioxidant properties nih.govmdpi.com. Dipsacus species, such as Dipsacus asperoides (known as Xu Duan in Chinese and Korean folk medicine), have been traditionally used for centuries to address bone and joint issues, including osteoporosis and rheumatic arthritis, as well as for strengthening tendons and bones and improving liver and kidney function nih.govnih.gov. The presence of compounds like Dipsacoside B in these plants provides a basis for scientific investigation into their traditional uses.
Here is a table summarizing some botanical sources of Dipsacoside B:
| Botanical Source | Family | Traditional Uses (Examples) | References |
| Lonicera macranthoides | Caprifoliaceae | Heat-clearing, detoxification, anti-inflammatory, antioxidant | nih.govmdpi.comfrontiersin.org |
| Lonicera confusa | Caprifariaceae | Heat-clearing, detoxification | mdpi.comchemfaces.com |
| Dipsacus asper | Dipsacaceae | Bone and joint issues, strengthen tendons/bones, liver/kidney function | imrpress.comresearchgate.netnih.govresearchgate.net |
| Dipsacus asperoides | Dipsacaceae | Bone and joint issues, strengthen tendons/bones, liver/kidney function | nih.gov |
| Decaisnea insignis | Lardizabalaceae | Data available on occurrence | nih.gov |
| Cephalaria ambrosioides | Caprifoliaceae | Antimicrobial, molluscicidal, cytotoxic activities | chemfaces.com |
| Cephalaria speciosa | Caprifoliaceae | Contains triterpene saponins (B1172615) | nih.gov |
| Lonicera japonica | Caprifoliaceae | Fever, swelling, antipyretic, antidotal, anti-inflammatory | nih.govbiosynth.comd-nb.info |
Structural Classification of this compound as a Saponin
Dipsacoside B is classified as a triterpenoid (B12794562) saponin. nih.govmdpi.comimrpress.comresearchgate.netmedchemexpress.combiosynth.commdpi.commdpi.comresearchgate.net Saponins are a class of glycosidic natural products that consist of a lipid-soluble aglycone (sapogenin) and one or more water-soluble sugar chains. mdpi.com In the case of Dipsacoside B, the aglycone is hederagenin (B1673034), a pentacyclic triterpene of the oleanane (B1240867) type. nih.govmdpi.com The structural variations among triterpenoid saponins often lie in the type and arrangement of sugar moieties attached to the aglycone. Dipsacoside B is specifically described as an oleanane-type pentacyclic triterpenoid saponin. nih.govmdpi.com It is also characterized as a bidesmosidic saponin, meaning it has sugar chains attached at two different positions on the aglycone. mdpi.com Its chemical formula is C53H86O22, and its molecular weight is approximately 1075.24 g/mol . medchemexpress.comnih.govcenmed.com
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPLPBCJRRNZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Isolation and Structural Elucidation of Dipsacosideb
Optimized Extraction Techniques for Dipsacoside B from Plant Matrices
The initial step in obtaining Dipsacoside B from plant material involves efficient extraction to liberate the compound from the cellular matrix. Various extraction methods are employed, with the choice often depending on the plant source, the desired yield, and the scale of the extraction.
Traditional methods like maceration and reflux extraction have been utilized for the extraction of saponins (B1172615) from plant materials. Maceration relies on the diffusion of compounds into a solvent over time, while reflux extraction involves heating the solvent to increase solubility and extraction efficiency dergipark.org.tr. However, these methods can be time-consuming and may require larger volumes of solvent.
More advanced techniques aim to enhance the efficiency and reduce the duration of the extraction process. Ultrasonic extraction, for instance, has been shown to be more effective than reflux extraction for the recovery of certain saponins, including those found in Lonicera macranthoides. ingentaconnect.com. This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent mdpi.com. The efficacy of ultrasonic extraction can be influenced by parameters such as solvent concentration, extraction time, and solvent volume ingentaconnect.com. For example, 50% methanol (B129727) has been identified as an efficient solvent for the ultrasonic extraction of target compounds, with optimal extraction achieved within 45 minutes ingentaconnect.com.
The selection of the extraction solvent is crucial and is often based on the polarity of the target compound. Aqueous or aqueous-alcoholic mixtures are commonly used for the extraction of polar compounds like saponins google.com. The mechanical degradation of the plant matrix, such as decreasing particle size, can also significantly enhance extraction efficiency by increasing the surface area available for solvent interaction mdpi.com.
Chromatographic Separation Strategies for Dipsacoside B Purification
Following extraction, purification of Dipsacoside B from the complex mixture of compounds present in plant extracts is essential. Chromatographic techniques are indispensable for achieving this purification.
Column Chromatography Techniques
Column chromatography is a widely used technique for the initial separation and purification of natural products. It involves a stationary phase packed in a column and a mobile phase that carries the sample through the column drawellanalytical.com. The separation is based on the differential interactions of the compounds with the stationary and mobile phases.
For the purification of saponins like Dipsacoside B, various types of stationary phases can be employed. Silica (B1680970) gel is a common stationary phase used in normal-phase chromatography, while reversed-phase materials like C18-bonded silica are utilized in reversed-phase chromatography drawellanalytical.com. The choice of stationary phase and mobile phase composition is optimized to achieve effective separation based on the polarity and other physicochemical properties of Dipsacoside B and co-eluting compounds.
Studies on the isolation of saponins from Lonicera macranthoides have utilized column chromatography with different stationary phases and solvent systems. For instance, separation over a Sephadex LH-20 column eluted with methanol has been reported mdpi.com. Macroporous resins like HP-20 and HP-SS have also been employed for the separation and purification of Dipsacoside B from Flos Lonicerae 222.198.130. Gradient elution, where the composition of the mobile phase is gradually changed, is often employed to improve the separation of compounds with similar polarities rochester.edu.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of natural products, offering higher resolution and efficiency compared to traditional column chromatography diva-portal.org. HPLC is particularly valuable for separating complex mixtures and obtaining highly pure compounds.
Reversed-phase HPLC, typically utilizing C18 columns, is commonly applied for the purification of saponins like Dipsacoside B researchgate.netmdpi.com. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acidic modifier like formic acid or phosphoric acid to improve peak shape and separation ingentaconnect.commdpi.commdpi.comgoogle.com.
Specific HPLC methods have been developed for the analysis and purification of Dipsacoside B in plant extracts. For example, a method using an Agilent ZORBAX XDB C18 column with a gradient elution of acetonitrile and 0.1% phosphoric acid solution has been reported for the analysis of saponins in Lonicera macranthoides mdpi.com. Another method for the determination of saponins, including Dipsacoside B, in Lonicera macranthoides utilized a ZORBAX SB-C18 column with acetonitrile and 0.1% aqueous formic acid as the mobile phase ingentaconnect.com.
Semi-preparative HPLC systems can be used for the purification of larger quantities of Dipsacoside B after initial separation steps mdpi.com. The conditions, including mobile phase composition, flow rate, and detection wavelength, are optimized for the specific compound and matrix mdpi.com.
Table 1 provides an example of reported HPLC conditions used in the analysis of Dipsacoside B.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Agilent ZORBAX XDB C18 | Acetonitrile + 0.1% Phosphoric Acid | 1.0 | 240, 326 | mdpi.commdpi.com |
| ZORBAX SB-C18 | Acetonitrile + 0.1% Formic Acid | Not specified | Not specified | ingentaconnect.com |
Spectroscopic and Spectrometric Approaches for Dipsacoside B Structural Characterization
The structural elucidation of Dipsacoside B relies heavily on spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms, functional groups, and the arrangement of sugar moieties attached to the triterpenoid (B12794562) aglycone.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, and HMBC), is a primary tool for determining the structure of Dipsacoside B chemfaces.comthieme-connect.comsci-hub.senih.govresearchgate.netajchem-b.com. ¹H NMR provides information about the types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments help establish correlations between protons and carbons, allowing for the mapping of the molecular connectivity sci-hub.seresearchgate.netresearchgate.net.
Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI/MS), is crucial for determining the molecular weight and elemental composition of Dipsacoside B sci-hub.seresearchgate.netdntb.gov.ua. MS provides information on the intact molecule or its fragments, aiding in the confirmation of the proposed structure.
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and olefinic groups sci-hub.se. UV-Visible (UV-Vis) spectroscopy can also be used, particularly if the molecule contains chromophores.
The combination of these spectroscopic and spectrometric data is essential for the complete structural elucidation of Dipsacoside B, allowing researchers to confirm the aglycone structure (hederagenin in the case of Dipsacoside B) and the type, number, and linkage positions of the attached sugar units nih.govchemfaces.comthieme-connect.comsci-hub.senih.gov.
Integrated Analytical Platforms for Complex Mixture Analysis Containing Dipsacoside B
Analyzing complex plant extracts containing Dipsacoside B often requires integrated analytical platforms that combine separation techniques with sensitive detection methods. Hyphenated techniques, which couple chromatography directly with spectroscopy or spectrometry, are particularly powerful for this purpose globalresearchonline.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used integrated platforms for the analysis of complex mixtures containing saponins like Dipsacoside B researchgate.netwaters.comoup.comshimadzu.comresearchgate.netnih.govnih.govnih.govresearchgate.net. LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. LC-MS/MS provides additional structural information through the fragmentation of ions, allowing for more confident identification and quantification of compounds in complex matrices shimadzu.comnih.govnih.gov.
These platforms enable the simultaneous separation, detection, and characterization of multiple compounds in a single run. Different ionization techniques, such as electrospray ionization (ESI), can be used depending on the nature of the analytes ingentaconnect.comresearchgate.net. LC-MS/MS in multiple reaction monitoring (MRM) mode is particularly useful for the sensitive and selective quantification of target compounds like Dipsacoside B in complex samples ingentaconnect.comshimadzu.comnih.gov.
The development of advanced LC-MS systems, including those with ultra-high performance liquid chromatography (UHPLC) and sensitive mass analyzers, has significantly improved the speed, sensitivity, and resolution of analysis for complex plant extracts shimadzu.com. These integrated platforms are invaluable for both the discovery of new compounds and the quality control of plant-derived products containing Dipsacoside B.
| Technique | Description | Application for Dipsacoside B Analysis |
| LC-MS | Couples Liquid Chromatography with Mass Spectrometry | Separation, detection, and identification of Dipsacoside B in complex extracts. researchgate.netwaters.comoup.comresearchgate.netresearchgate.net |
| LC-MS/MS | Couples Liquid Chromatography with Tandem Mass Spectrometry | Sensitive and selective quantification and structural confirmation of Dipsacoside B. ingentaconnect.comshimadzu.comnih.govnih.gov |
| LC-NMR | Couples Liquid Chromatography with Nuclear Magnetic Resonance Spectroscopy | Online separation and structural elucidation, particularly useful for complex mixtures. globalresearchonline.net |
While LC-NMR is a powerful technique for online separation and structural elucidation, its application can be limited by sensitivity and the need for specialized equipment globalresearchonline.net. However, advancements in probe technology are addressing some of these limitations globalresearchonline.net.
The integration of these analytical platforms allows for comprehensive analysis of plant extracts, providing detailed profiles of the compounds present and enabling the targeted isolation and characterization of compounds like Dipsacoside B.
Biosynthetic Pathways and Precursor Metabolism of Dipsacosideb
Elucidation of Key Enzymatic Steps in DipsacosideB Biosynthesis
The enzymatic steps leading to the hederagenin (B1673034) backbone involve squalene (B77637) synthase (SS), squalene epoxidase (SE), and beta-amyrin (B1666858) cyclase (β-AS) frontiersin.org. Subsequent modifications of the beta-amyrin skeleton to hederagenin are mediated by CYPs frontiersin.orgnih.gov. Glycosylation, the final stage in forming Dipsacoside B from hederagenin, is carried out by UGTs frontiersin.orgnih.gov.
Research in Dipsacus asperoides has identified candidate genes potentially involved in the biosynthesis of Dipsacoside B. Transcriptomic and proteomic analyses have correlated the expression of specific CYPs and UGTs with the accumulation of Dipsacoside B frontiersin.orgnih.gov. For instance, three CYPs (transcript-24386, transcript-23553, and transcript-26545) and two UGTs (transcript-27569 and transcript-28964) showed notable correlation with Dipsacoside B content frontiersin.orgnih.gov. Further analysis identified four CYPs (transcript-25629, transcript-16020, transcript-23553, transcript-26545) and three UGTs (transcript-28964, transcript-34905, transcript-22101) that were highly associated with Dipsacoside B frontiersin.org.
In Lonicera macranthoides, another source of Dipsacoside B, studies have identified LmOAS1 as an enzyme that catalyzes the C-28 oxidation of beta-amyrin to form oleanolic acid, a precursor to hederagenin nih.gov. LmUGT73P1 was also identified and shown to catalyze the transfer of a rhamnose residue onto cauloside A, producing alpha-hederin (B1665267), which is an intermediate in the biosynthesis of macranthoidin B, a related saponin (B1150181) nih.gov. While the direct enzymatic steps specifically forming the glycosylation pattern of Dipsacoside B are still being elucidated, these studies highlight the crucial roles of specific CYPs and UGTs in the pathway.
Identification of Metabolic Precursors and Intermediates in this compound Formation
The metabolic precursors for Dipsacoside B biosynthesis begin with IPP and DMAPP, derived from the MVA and MEP pathways frontiersin.orgfrontiersin.org. These lead to the formation of FPP, squalene, and 2,3-oxidosqualene (B107256) frontiersin.org. Beta-amyrin is a key triterpene intermediate formed by the cyclization of 2,3-oxidosqualene frontiersin.org.
Hederagenin is identified as the aglycone precursor of Dipsacoside B mdpi.com. The conversion of beta-amyrin to hederagenin involves intermediates such as oleanolic acid frontiersin.org. Glycosylated intermediates are formed as sugar moieties are sequentially added to hederagenin by UGTs. Alpha-hederin, a saponin with a rhamnosyl-arabinosyl chain at the C-3 position of hederagenin, is structurally related to Dipsacoside B and has been identified as an intermediate in the biosynthesis of macranthoidin B in Lonicera macranthoides nih.gov. Dipsacoside B itself has a more complex glycosylation pattern, involving glucose, arabinose, and rhamnose units nih.gov.
The presence and relative abundance of hederagenin, alpha-hederin, and Dipsacoside B have been studied in different tissues of Dipsacus asperoides, suggesting their roles as precursors and the final product in the biosynthetic pathway frontiersin.orgnih.gov. Hederagenin was found to be abundant in fibrous roots, while alpha-hederin and Dipsacoside B were highly abundant in flowers and leaves, respectively frontiersin.orgnih.gov.
Genetic and Molecular Regulation of this compound Biosynthetic Enzymes
The genetic regulation of triterpenoid (B12794562) saponin biosynthesis, including Dipsacoside B, involves the coordinated expression of genes encoding the enzymes in the pathway. Studies in Dipsacus asperoides have utilized transcriptomic and proteomic analyses to identify genes correlated with saponin production frontiersin.orgfrontiersin.orgnih.gov.
Weighted gene co-expression network analysis (WGCNA) has been employed to identify modules of genes highly correlated with the content of specific saponins (B1172615), including Dipsacoside B frontiersin.orgnih.gov. This analysis revealed numerous transcripts, including those encoding CYPs and UGTs, that were positively correlated with Dipsacoside B levels frontiersin.orgnih.gov. For example, hundreds of transcripts were positively correlated with dipsacoside B in specific co-expression modules frontiersin.org.
The expression levels of key genes involved in the MVA and MEP pathways, as well as those encoding SS, SE, β-AS, CYPs, and UGTs, are subject to regulation at the transcriptional level. While specific transcription factors directly controlling Dipsacoside B biosynthesis genes are still being investigated, the co-expression analysis provides candidate genes for further functional characterization frontiersin.orgnih.gov. The tissue-specific accumulation of Dipsacoside B suggests differential regulation of the biosynthetic genes across different plant parts frontiersin.orgnih.gov.
Strategies for Enhancing this compound Production via Biosynthetic Engineering
Enhancing the production of valuable natural compounds like Dipsacoside B through biosynthetic engineering involves manipulating the genes and pathways involved in their synthesis. Strategies can include increasing the flux through the upstream MVA and MEP pathways to provide more precursors, overexpressing key enzymes in the hederagenin biosynthesis pathway (like β-AS, specific CYPs), and optimizing the expression of UGTs responsible for the specific glycosylation pattern of Dipsacoside B frontiersin.orgnih.govresearchgate.net.
Identifying and functionally characterizing the specific genes and enzymes directly responsible for the late-stage glycosylation of hederagenin to Dipsacoside B is crucial for targeted engineering. Once these genes are identified, approaches such as overexpression, gene stacking, or using strong promoters can be employed in host organisms (either the native plant or heterologous systems like yeast or bacteria) to increase Dipsacoside B yield nih.govresearchgate.netlshtm.ac.uk.
Metabolic engineering in microorganisms has been successfully applied for the production of various terpenoids, demonstrating the feasibility of this approach nih.govresearchgate.net. While challenges exist in reconstituting complex plant pathways in microbes, advances in synthetic biology and systems metabolic engineering offer potential avenues for developing microbial cell factories for Dipsacoside B production nih.govresearchgate.netlshtm.ac.uk.
Furthermore, optimizing cultivation conditions for the native plant sources, such as Dipsacus asperoides or Lonicera macranthoides, based on the understanding of tissue-specific accumulation and regulatory mechanisms, can also contribute to enhanced production frontiersin.orgnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Dipsacoside B | 21627940 |
| Hederagenin | 10487 |
| Beta-Amyrin | 10494 |
| Oleanolic acid | 10486 |
| Isopentenyl diphosphate | 644506 |
| Dimethylallyl diphosphate | 528189 |
| Farnesyl pyrophosphate | 161072 |
| Squalene | 5281515 |
| 2,3-Oxidosqualene | 6450905 |
| Alpha-hederin | 122725 |
Interactive Data Table (Example based on search results - actual data would need to be extracted and formatted)
| Gene Transcript ID | Enzyme Class | Correlation with Dipsacoside B |
| transcript-24386 | Cytochrome P450 | Notably correlated frontiersin.orgnih.gov |
| transcript-23553 | Cytochrome P450 | Notably correlated frontiersin.orgnih.gov, Highly associated frontiersin.org |
| transcript-26545 | Cytochrome P450 | Notably correlated frontiersin.orgnih.gov, Highly associated frontiersin.org |
| transcript-25629 | Cytochrome P450 | Highly associated frontiersin.org |
| transcript-16020 | Cytochrome P450 | Highly associated frontiersin.org |
| transcript-27569 | UDP-glycosyltransferase | Notably correlated frontiersin.orgnih.gov |
| transcript-28964 | UDP-glycosyltransferase | Notably correlated frontiersin.orgnih.gov, Highly associated frontiersin.org |
| transcript-34905 | UDP-glycosyltransferase | Highly associated frontiersin.org |
| transcript-22101 | UDP-glycosyltransferase | Highly associated frontiersin.org |
Molecular and Cellular Mechanisms of Action of Dipsacosideb
Investigation of DipsacosideB Interactions with Specific Cellular Receptors and Targets
Studies have begun to identify specific cellular targets of Dipsacoside B. One notable interaction involves Neuraminidase 1 (Neu1), a sialidase enzyme. nih.govresearchgate.net Molecular docking studies have shown that Dipsacoside B can bind to the Neu1 protein with a binding energy of -7.86 kcal/mol, suggesting a direct interaction. nih.govamegroups.cn This interaction is implicated in the hepatoprotective effects of Dipsacoside B against acetaminophen-induced liver injury, where Dipsacoside B treatment inhibited the elevation of Neu1 levels caused by acetaminophen. nih.gov
Another area of investigation involves the potential targeting of mitochondrial E3 ubiquitin ligase 1 (Mul1). researchgate.netnih.gov Bioinformatics analysis has predicted Mul1 as a potential target of Dipsacoside B. nih.gov Studies in ischemic stroke models suggest that Dipsacoside B may exert beneficial effects by inhibiting Mul1, thereby improving mitochondrial function. nih.gov
Furthermore, research on vascular smooth muscle cells (VSMCs) indicates that Dipsacoside B upregulates the expression of phosphatase and tension homolog deleted on chromosome 10 (PTEN). imrpress.comresearchgate.netnih.govimrpress.com PTEN is a known suppressor of VSMC proliferation and migration. imrpress.com This suggests that PTEN is a key molecule involved in the inhibitory effects of Dipsacoside B on VSMC proliferation and migration and its ability to blunt neointimal formation. imrpress.comnih.govimrpress.com
Modulation of Intracellular Signaling Cascades by this compound
Dipsacoside B has been shown to modulate several critical intracellular signaling pathways that regulate various cellular processes, including proliferation, migration, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation by this compound
The MAPK pathway is a crucial signaling cascade involved in diverse cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com While the direct modulation of specific MAPK components by Dipsacoside B is still under investigation, studies on related oleanane-type saponins (B1172615) suggest they can modulate STAT3/MAPK signaling. researchgate.netresearchgate.net Further research is needed to elucidate the precise mechanisms by which Dipsacoside B influences the various branches of the MAPK pathway, such as ERK, p38, and JNK. frontiersin.orgmdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Pathway Crosstalk with this compound
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates signaling pathways, including NF-κB and MAPK, to regulate processes like cell survival and death. mdpi.comfrontiersin.org While the direct crosstalk between Dipsacoside B and the TNF-α pathway is not explicitly detailed in the search results, Dipsacoside B's anti-inflammatory properties guidechem.com imply a potential influence on TNF-α signaling or its downstream effectors. TNF-α levels have been examined in the context of sepsis-induced brain inflammation, where they were found to return to normal levels in the cerebral cortex over time. researchgate.net The interplay between Dipsacoside B and TNF-α signaling in inflammatory conditions is an area that could benefit from further research.
Toll-like Receptor Pathway Involvement in this compound Action
Toll-like receptors (TLRs) are key components of the innate immune system that recognize microbial patterns and initiate signaling cascades, including those leading to NF-κB and MAPK activation, to induce inflammatory responses. nih.govfrontiersin.orgabcam.com While the search results mention the involvement of the TLR pathway in inflammatory responses nih.govfrontiersin.orgabcam.comjm-bio.comnih.gov and the potential for natural products to modulate these pathways, there is no direct information provided on Dipsacoside B's specific involvement with the Toll-like Receptor pathway. Given Dipsacoside B's reported anti-inflammatory and immunomodulatory effects, guidechem.com investigating its potential interactions with specific TLRs and their downstream signaling components could provide valuable insights into its mechanisms of action.
Preclinical Pharmacological Investigations of Dipsacosideb
In Vitro Efficacy Studies of Dipsacoside B
In vitro studies are fundamental in pharmacology for elucidating the cellular and molecular mechanisms of a compound. For Dipsacoside B, these studies have been crucial in identifying its biological effects and potential therapeutic targets.
Cell Culture Models for Assessing Dipsacoside B Biological Activity
Cell culture models serve as a primary tool for evaluating the biological effects of compounds like Dipsacoside B in a controlled environment. Recent research has utilized vascular smooth muscle cells (VSMCs) to investigate the impact of Dipsacoside B on cellular processes relevant to vascular diseases. imrpress.com
One study employed cultured VSMCs to examine the effect of Dipsacoside B on Angiotensin-II (Ang-II)-induced migration and proliferation, key events in the development of neointimal formation. imrpress.com The results from a CCK-8 assay indicated that Dipsacoside B did not exhibit cytotoxicity towards VSMCs at concentrations up to 100 μM. imrpress.com This foundational knowledge allows for further investigation into its specific biological activities without the confounding factor of cell death.
The use of cell culture models provides a valuable platform for the initial screening and detailed mechanistic studies of therapeutic compounds.
Biochemical Assays for Dipsacoside B Target Engagement
Biochemical assays are essential for determining if and how a compound interacts with its molecular targets within a cell. nih.gov These assays can measure changes in protein stability, structure, or activity upon ligand binding, providing crucial data for understanding a drug's mechanism of action. nih.gov
For Dipsacoside B, investigations have focused on its interaction with key signaling proteins. Western blot and immunofluorescence assays were used to measure the expression levels of α-SMA, SM22-α, and OPN in Angiotensin-II-treated vascular smooth muscle cells (VSMCs). imrpress.com The findings revealed that Dipsacoside B treatment led to an upregulation of the contractile proteins α-SMA and SM22-α, while downregulating the synthetic protein marker OPN. imrpress.com
Furthermore, research has identified the phosphatase and tensin homolog (PTEN) as a significant target of Dipsacoside B. imrpress.com Ang-II has been shown to decrease PTEN expression in smooth muscle cells. imrpress.com The study demonstrated that Dipsacoside B effectively counteracted this effect, suggesting its mechanism involves the modulation of the PTEN signaling pathway. imrpress.com
| Protein | Function | Effect of Ang-II | Effect of Dipsacoside B Treatment |
|---|---|---|---|
| α-SMA | Contractile protein marker | Decreased | Upregulated |
| SM22-α | Contractile protein marker | Decreased | Upregulated |
| OPN | Synthetic protein marker | Increased | Downregulated |
| PTEN | Regulator of cell proliferation and migration | Decreased | Upregulated |
Mechanistic Insights from In Vitro Studies of Dipsacoside B
In vitro studies have provided significant insights into the molecular mechanisms underlying the pharmacological effects of Dipsacoside B. A key finding is its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) by interfering with the phenotype switch from a contractile to a synthetic state. imrpress.com This transition is a critical process in vascular remodeling and the development of neointimal formation. imrpress.com
The investigation into the underlying mechanism revealed that Dipsacoside B exerts its effects through the upregulation of PTEN expression. imrpress.com PTEN is a crucial regulator of VSMC proliferation and migration. imrpress.com By increasing PTEN levels, Dipsacoside B can counteract the pro-proliferative and pro-migratory signals induced by factors such as Angiotensin-II. imrpress.com
These findings suggest that the therapeutic potential of Dipsacoside B in vascular-related diseases may be attributed to its ability to modulate the PTEN signaling pathway, thereby preventing the detrimental phenotypic switching of VSMCs. imrpress.com
In Vivo Efficacy Studies of Dipsacoside B in Animal Models
In vivo studies in animal models are a critical step in preclinical research, providing evidence of a compound's efficacy and potential therapeutic applications in a whole-organism context.
Selection and Validation of Relevant Animal Disease Models for Dipsacoside B Evaluation
The selection of an appropriate animal model is crucial for the preclinical evaluation of therapeutic agents. The model should accurately mimic the pathophysiology of the human disease being studied. nih.gov
In the investigation of Dipsacoside B's effect on vascular remodeling, a rat abdominal aorta balloon injury model was utilized. imrpress.com This model is well-established for studying neointimal formation, a key pathological process in restenosis following angioplasty. The mechanical injury induces a response characterized by vascular smooth muscle cell (VSMC) proliferation and migration, leading to the thickening of the intimal layer of the blood vessel. imrpress.com This process closely resembles the events occurring in human vascular disease, making it a relevant and validated model for evaluating the therapeutic potential of compounds like Dipsacoside B. imrpress.com
The use of such models allows researchers to assess the in vivo efficacy of a drug candidate in a setting that reflects the complex biological interactions of a living organism.
Assessment of Dipsacoside B Therapeutic Effects in Animal Models
The therapeutic effects of Dipsacoside B have been evaluated in relevant animal models, providing crucial in vivo data on its efficacy. In a rat model of balloon-induced abdominal aorta injury, treatment with Dipsacoside B demonstrated a significant reduction in neointimal formation. imrpress.com
Specifically, the study measured the intima-to-media ratio, a key indicator of vascular remodeling and stenosis. The results showed that Dipsacoside B treatment markedly decreased this ratio, indicating its ability to blunt the excessive proliferation of vascular smooth muscle cells and subsequent thickening of the arterial wall. imrpress.com
| Animal Model | Pathological Feature | Assessment Parameter | Therapeutic Effect of Dipsacoside B |
|---|---|---|---|
| Rat abdominal aorta balloon injury | Neointimal formation | Intima to Media Ratio | Significantly decreased |
These findings from in vivo studies corroborate the in vitro results and highlight the potential of Dipsacoside B as a therapeutic agent for vascular proliferative diseases.
Information regarding the histopathological and biomarker analysis of Dipsacoside B in preclinical animal models is not available in the currently accessible scientific literature.
Despite a comprehensive search for preclinical studies involving the chemical compound Dipsacoside B, no specific research detailing its effects on tissue pathology or relevant biomarkers in animal models could be identified.
Histopathological analysis is a critical component of preclinical research, involving the microscopic examination of tissue to observe the effects of a compound on organ structure and cellular integrity. Similarly, biomarker analysis assesses the levels of specific molecules that can indicate a biological state or response to a treatment.
The absence of such data for Dipsacoside B suggests that research in this specific area may be limited or has not been published in accessible scientific journals. Therefore, a detailed article on the histopathological and biomarker analysis of Dipsacoside B in treated animal models cannot be generated at this time.
Pharmacokinetic and Metabolomic Profiling of Dipsacosideb Non Clinical
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Dipsacoside B in Preclinical Models
Studies investigating the in vivo effects of Dipsacoside B in preclinical animal models, such as rats and mice, imply that the compound undergoes processes of absorption and distribution within the organism thegoodscentscompany.comopenrepository.com. For instance, research exploring the impact of Dipsacoside B on exhaustive exercise-induced kidney injury in rats and acetaminophen-induced liver injury in mice indicates that the compound is absorbed and distributed to relevant tissues to exert its biological effects thegoodscentscompany.comopenrepository.com. While these studies demonstrate the presence and activity of Dipsacoside B in preclinical systems, detailed pharmacokinetic parameters characterizing its absorption rate, extent of distribution, specific metabolic pathways, and excretion routes and rates in these models are not extensively reported in the surveyed literature. Preclinical ADME studies are crucial in drug development to understand how an organism handles a compound, informing subsequent studies and potential clinical translation cenmed.comnih.govnih.govnih.govmdpi.comresearchgate.netbgee.orgnih.govgenscript.comsigmaaldrich.com.
Metabolomic Approaches for Dipsacoside B Metabolism Studies
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers powerful approaches to investigate the metabolism of compounds like Dipsacoside B nih.govsigmaaldrich.comguidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govgenecards.org. This field utilizes advanced analytical techniques, primarily mass spectrometry coupled with chromatography (e.g., LC-MS/MS, GC-MS), to identify and quantify metabolites and understand their impact on endogenous metabolic profiles nih.govsigmaaldrich.comguidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govgenecards.org.
Dipsacoside B is a triterpenoid (B12794562) saponin (B1150181) found in various plants, including species of the Dipsacus and Pulsatilla genera, which have been subjected to metabolomic analysis nih.govwikipedia.org. Studies on these plants have identified Dipsacoside B as one of the detected metabolites nih.gov. While general metabolomic approaches can be applied to study the metabolic fate of compounds, specific detailed studies focusing solely on the comprehensive identification and profiling of Dipsacoside B metabolites in preclinical biological matrices are not prominently featured in the available search results.
Identification of Dipsacoside B Metabolites in Biological Matrices
Influence of Dipsacoside B on Endogenous Metabolite Profiles
Beyond identifying the metabolites of a compound, metabolomics can also assess the influence of exogenous substances, such as Dipsacoside B, on the endogenous metabolic landscape of an organism thegoodscentscompany.comnih.govnih.govresearchgate.netsci-hub.senih.gov. Changes in the concentrations of endogenous metabolites can provide insights into the biological pathways affected by the compound. While studies have used metabolomics to explore the effects of other compounds on endogenous metabolite profiles in various biological contexts nih.govnih.gov, specific comprehensive data on how Dipsacoside B perturbs the endogenous metabolome in preclinical models was not a primary finding in the search results.
Bioanalytical Methods for Dipsacoside B Quantification in Preclinical Samples
Accurate quantification of Dipsacoside B in biological matrices is essential for pharmacokinetic and metabolism studies in preclinical models cenmed.comnih.gov. A sensitive and validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been established for the determination of Dipsacoside B, alongside other compounds, in rat plasma nih.govthegoodscentscompany.com.
This UPLC–MS/MS method utilized a Waters BEH C18 column with a mobile phase system of acetonitrile (B52724) and 0.2% formic acid in water. Mass analysis was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative scan. Sample preparation involved a one-step protein precipitation with acetonitrile thegoodscentscompany.com.
The method demonstrated good linear regression (r² > 0.9990) for calibration curves. The lower limit of quantification (LLOQ) for Dipsacoside B was determined to be 10.1 ng/mL. The method also showed satisfactory intra-day and inter-day precision (RSD less than 4.94%) and accuracy (bias ranging from -3.89% to 3.95%) at different quality control levels. Extraction recoveries ranged from 90.4% to 100.2%, and matrix effects were between 89.3% and 100.1%. Stability studies indicated that Dipsacoside B in rat plasma was stable under various storage conditions, including at 25 °C for 4 h, -80 °C for 30 days, after three freeze-thaw cycles, and at 4 °C for 24 h thegoodscentscompany.com.
The validated bioanalytical method is summarized in the table below:
| Parameter | Value/Description |
| Analytical Technique | UPLC–MS/MS |
| Column | Waters BEH C18 |
| Mobile Phase | Acetonitrile / 0.2% Formic Acid in Water |
| Detection Mode | MRM, Negative Scan |
| Sample Preparation | One-step protein precipitation with acetonitrile |
| Matrix | Rat plasma |
| LLOQ | 10.1 ng/mL |
| Intra-day Precision | RSD < 4.94% |
| Inter-day Precision | RSD < 4.94% |
| Accuracy | Bias: -3.89% to 3.95% |
| Extraction Recovery | 90.4% to 100.2% |
| Matrix Effect | 89.3% to 100.1% |
| Stability | Stable under various tested conditions |
Inter-species Pharmacokinetic Comparisons of Dipsacoside B in Preclinical Models
Inter-species pharmacokinetic comparisons are valuable for extrapolating data from animal models to humans and understanding potential differences in drug disposition across species thermofisher.comwikipedia.orgwikidata.org. While the general principles and techniques for inter-species scaling of pharmacokinetic parameters are well-established thermofisher.comwikipedia.orgwikidata.org, specific published studies detailing inter-species pharmacokinetic comparisons specifically for Dipsacoside B in different preclinical animal models were not identified in the conducted searches. Research often focuses on a single species, such as the rat model in the pharmacokinetic investigation utilizing the UPLC-MS/MS method nih.govthegoodscentscompany.com.
Structure Activity Relationship Sar Studies and Chemical Derivatization of Dipsacosideb
Systematic Modification of Dipsacoside B Chemical Structure for Enhanced Activity
Systematic modification of the Dipsacoside B structure involves targeted alterations to specific functional groups or sugar moieties to probe their contribution to observed biological activities. While detailed, comprehensive studies on the systematic modification of Dipsacoside B specifically for enhanced activity are not extensively reported in the immediately available search results, research on other triterpenoid (B12794562) saponins (B1172615) provides a framework for understanding potential modification strategies. Triterpenoid saponins generally consist of a triterpene aglycone and one or more sugar chains attached at different positions, typically at C-3 and/or C-28 of the aglycone. researchgate.netresearchgate.net Modifications could involve:
Alterations to the Aglycone: Changes to the pentacyclic triterpene core, such as oxidation, reduction, or introduction of new functional groups, can impact lipophilicity and interaction with biological targets.
Modification of Sugar Chains: The type, number, and linkage of sugar units significantly influence the saponin's polarity, solubility, and interaction with cell membranes and receptors. researchgate.net Hydrolysis of sugar moieties or enzymatic modifications can lead to derivatives with altered activities.
Derivatization of Hydroxyl Groups: Triterpenoid saponins like Dipsacoside B possess numerous hydroxyl groups that can be chemically modified through esterification, etherification, or glycosylation, potentially altering their binding affinity and pharmacokinetic properties.
The biological effects of saponins are known to be influenced by their structural features, including the aglycone and the attached sugar chains. researchgate.netresearchgate.net For instance, studies on other saponins have shown that the presence and nature of sugar chains can affect cytotoxicity and antimicrobial action. researchgate.netresearchgate.netresearchgate.net
Correlating Structural Features of Dipsacoside B with Specific Biological Activities
Correlating the structural features of Dipsacoside B with its specific biological activities requires the study of naturally occurring analogs or synthetically modified derivatives. Dipsacoside B is an oleanane-type pentacyclic triterpenoid saponin (B1150181). nih.gov Its structure includes a hederagenin (B1673034) aglycone and sugar moieties. nih.govnih.gov
Another reported activity of Dipsacoside B is its protective effect against acetaminophen-induced liver injury, which may involve regulating lysosome-mediated autophagy through Neu1 inhibition. nih.govamegroups.org This indicates that features of the Dipsacoside B molecule enable interaction with Neu1 and the modulation of autophagy pathways.
While direct comparative SAR data on a series of Dipsacoside B derivatives is limited in the provided results, the observed activities highlight the importance of its specific structural arrangement for targeting pathways involved in vascular remodeling and liver protection. Comparing the structure of Dipsacoside B to related saponins, such as akebia saponin D (ASD), which differs by the absence of a rhamnose in its branch chain, can provide insights into the role of specific sugar units in their respective biological activities. nih.gov ASD has been reported to alleviate hepatic steatosis via increased autophagic flux. nih.gov
Rational Design and Synthesis of Dipsacoside B Analogs
The rational design and synthesis of Dipsacoside B analogs are guided by SAR insights and the aim of improving efficacy, selectivity, or pharmacokinetic properties. This process involves:
Identification of Key Pharmacophores: Determining which parts of the Dipsacoside B molecule are essential for its interaction with specific biological targets.
Design of Analogs: Synthesizing new compounds based on the Dipsacoside B scaffold with targeted modifications to the aglycone or glycosidic chains. This could involve adding, removing, or changing the type or linkage of sugar units, or modifying functional groups on the aglycone.
Synthesis and Evaluation: Developing synthetic routes to produce the designed analogs and then evaluating their biological activities in relevant in vitro and in vivo models.
While specific examples of rationally designed and synthesized Dipsacoside B analogs with detailed SAR data are not prominent in the search results, the general approach to saponin derivatization involves techniques such as selective hydrolysis, enzymatic transformations, and chemical synthesis to create structural variations. researchgate.net The synthesis of saponin conjugates, such as those involving GalNAc ligands, is an example of chemical derivatization aimed at targeted delivery and potentially enhanced activity. epo.org
Computational Chemistry and Molecular Modeling in Dipsacoside B SAR Studies
Computational chemistry and molecular modeling techniques play an increasingly important role in modern SAR studies, including those on complex molecules like saponins. researchgate.netmdpi.comnih.govbioscipublisher.com These methods can complement experimental studies by providing insights into the molecular interactions between Dipsacoside B (or its analogs) and their biological targets. Applications include:
Molecular Docking: Simulating the binding of Dipsacoside B to a target protein (e.g., Neu1) to predict binding affinity and identify key interaction sites. nih.govamegroups.orgbioscipublisher.com Molecular docking studies have been performed for Dipsacoside B and Neu1, suggesting a binding interaction that may explain its effect on liver injury. nih.govamegroups.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of a series of compounds with their biological activities. wikipedia.orgresearchgate.netbioscipublisher.com QSAR models can help predict the activity of new analogs before they are synthesized. While challenges exist due to the complexity of saponin structures and limited datasets, computational methods are being explored to predict saponin bioactivity. researchgate.net
Molecular Dynamics Simulations: Studying the dynamic behavior of Dipsacoside B and its target over time to understand the stability of the complex and the conformational changes involved in binding.
Electronic Structure Calculations: Analyzing the electronic properties of Dipsacoside B to understand its reactivity and potential interactions. mdpi.com
Computational approaches can aid in the rational design of analogs by predicting the potential impact of structural modifications on binding affinity and activity. nih.govbioscipublisher.com Despite the complexity of triterpenoid saponins, computational chemistry offers valuable tools for elucidating the SAR of Dipsacoside B and guiding the development of improved therapeutic agents. researchgate.net
Future Research Trajectories and Conceptual Applications of Dipsacosideb
Unexplored Therapeutic Potentials and Novel Bioactivities of Dipsacoside B
Research into Dipsacoside B has revealed several promising bioactivities, suggesting potential therapeutic applications. Studies have indicated its ability to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs) and blunt neointimal formation, which is relevant to vascular restenosis. imrpress.comresearchgate.net This effect appears to involve the upregulation of PTEN expression. imrpress.comresearchgate.net
Dipsacoside B has also demonstrated a protective effect against acetaminophen-induced liver injury, a mechanism that may involve the induction of autophagy and influence on Neu1 levels. amegroups.orgnih.gov Furthermore, it has shown beneficial effects on brain injury in ischemic stroke models, potentially by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1) and improving mitochondrial function. dntb.gov.uaresearchgate.netnih.gov
Beyond these areas, Dipsacoside B and other triterpenoid (B12794562) saponins (B1172615) have exhibited a range of activities including anti-inflammatory, anti-bacterial, anti-allergic, immunomodulatory, anti-tumor, and molluscicidal effects. nih.govmdpi.com For instance, Dipsacoside B has shown strong antimicrobial activity against various bacteria. nih.govuoa.gr
Future research could delve deeper into the mechanisms underlying these observed bioactivities. Identifying additional molecular targets and signaling pathways influenced by Dipsacoside B would be crucial. Exploring its potential in other disease models, such as inflammatory conditions, various types of cancer, or neurodegenerative disorders, represents a significant avenue for future investigation. The relatively weak toxicity observed for bidesmosidic saponins like Dipsacoside B compared to monodesmosidic saponins may make them promising candidates for further development. mdpi.com
Integration of Omics Technologies for Comprehensive Dipsacoside B Research (e.g., Transcriptomics, Proteomics)
Omics technologies, including transcriptomics and proteomics, offer powerful tools for comprehensively understanding the biological effects of compounds like Dipsacoside B. humanspecificresearch.orgscielo.org.mxnih.gov Transcriptomics involves the large-scale analysis of RNA transcripts, providing insights into gene expression changes in response to treatment. humanspecificresearch.orgscielo.org.mxnih.gov Proteomics focuses on the large-scale study of proteins, their abundance, and functions, offering a view of the functional molecules within a biological system. humanspecificresearch.orgscielo.org.mxnih.gov
Integrating these technologies can provide a more holistic understanding of how Dipsacoside B interacts with biological systems at a molecular level. For example, transcriptomic analysis could identify which genes are upregulated or downregulated upon Dipsacoside B exposure, while proteomic analysis could reveal corresponding changes in protein levels and post-translational modifications. mdpi.com This integrated approach can help elucidate the complex signaling networks and pathways affected by the compound, providing a more complete picture of its mechanisms of action.
Studies on the biosynthesis of triterpenoid saponins in plants like Dipsacus asperoides have already utilized integrated omics strategies, combining transcriptome, proteome, and metabolite analysis to identify candidate genes involved in saponin (B1150181) biosynthesis. frontiersin.org Applying similar multi-omics approaches to study the effects of Dipsacoside B on target cells or tissues could reveal novel biomarkers of response, identify previously unknown pathways involved in its bioactivity, and help predict potential off-target effects. scielo.org.mx This could significantly accelerate the discovery and validation of Dipsacoside B's therapeutic potential.
Advanced Drug Delivery Systems for Dipsacoside B
Developing advanced drug delivery systems (DDS) for Dipsacoside B is crucial for optimizing its therapeutic efficacy and potentially overcoming challenges related to its pharmacokinetic properties, such as solubility, stability, and targeted delivery. mdpi.compolimerbio.comnih.gov Traditional methods of administration may not efficiently deliver Dipsacoside B to the desired site of action, potentially limiting its effectiveness and requiring higher doses.
Advanced DDS, such as liposomes, nanoparticles, and other nanocarriers, offer promising strategies to enhance the delivery of therapeutic compounds. mdpi.compolimerbio.comdovepress.com These systems can encapsulate Dipsacoside B, improving its solubility and stability, protecting it from degradation, and facilitating its transport across biological barriers. mdpi.compolimerbio.com Furthermore, DDS can be engineered for targeted delivery by incorporating ligands or antibodies that bind specifically to receptors on target cells or tissues, thereby increasing the concentration of Dipsacoside B at the disease site and reducing exposure to healthy tissues. dovepress.com
Liposomes, for instance, are versatile lipid vesicles capable of encapsulating both hydrophilic and hydrophobic drugs, and their characteristics can be tuned by adjusting lipid content, surface charge, and size. mdpi.compolimerbio.com Nanoparticles made from various materials, including polymers and lipids, also offer tunable properties for drug delivery. dovepress.com Research into developing Dipsacoside B-loaded nanocarriers could explore different materials and formulations to optimize encapsulation efficiency, controlled release, and targeted delivery to specific organs or cell types relevant to its potential therapeutic applications, such as vascular tissue or the liver.
Sustainable Production and Green Chemistry Approaches for Dipsacoside B and its Derivatives
The sustainable production of Dipsacoside B and its derivatives is an important consideration for their potential large-scale therapeutic use. Currently, Dipsacoside B is primarily extracted from natural plant sources. imrpress.commdpi.com However, relying solely on plant extraction can face challenges related to variability in yield, environmental impact, and the sustainability of harvesting practices.
Green chemistry principles offer a framework for developing more environmentally friendly and sustainable methods for chemical production. rsc.orgacs.orgdergipark.org.tr Applying these principles to Dipsacoside B production could involve exploring alternative synthesis routes that use less hazardous chemicals, generate less waste, and require less energy. acs.orgdergipark.org.tr
Biotechnological approaches, such as using engineered microorganisms or plant cell cultures, represent a promising avenue for sustainable production. rsc.org For example, research has explored the use of engineered yeast for the sustainable production of other oleanane-type triterpenoid saponins. rsc.org Similar strategies could be investigated for Dipsacoside B, potentially leading to higher yields, more consistent quality, and reduced environmental footprint compared to traditional extraction methods.
Q & A
Q. How can researchers design robust translational studies to bridge gaps between in vitro findings and clinical applications of Dipsacoside B?
- Methodological Answer: Prioritize disease-relevant models (e.g., patient-derived organoids or humanized mice). Establish pharmacodynamic biomarkers (e.g., cytokine levels) for dose optimization. Align preclinical endpoints with clinical trial design (e.g., RECIST criteria for oncology) .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, perform sensitivity analyses to identify confounding variables (e.g., solvent choice in assays) and use triangulation with multiple data sources (e.g., in silico, in vitro, in vivo) .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and protocols in public repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
